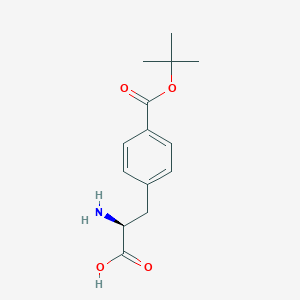

4-tert-Butyloxycarbonyl-L-phenylalanine

Beschreibung

BenchChem offers high-quality 4-tert-Butyloxycarbonyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyloxycarbonyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWYFVGLKNKOMV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426531 | |

| Record name | 4-(tert-Butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218962-77-7 | |

| Record name | 4-(tert-Butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-α-Boc-L-phenylalanine: Properties, Synthesis, and Application

Abstract: This technical guide provides an in-depth analysis of N-α-tert-butoxycarbonyl-L-phenylalanine (Boc-L-phenylalanine), a cornerstone reagent in modern synthetic chemistry. As a critical N-protected amino acid, its utility spans from routine solid-phase peptide synthesis (SPPS) to the development of complex peptide-based therapeutics. We will dissect its fundamental physicochemical properties, outline a validated synthetic protocol, detail methods for its analytical characterization, and explore the mechanistic basis of its application and deprotection in peptide chemistry. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this essential building block.

Core Physicochemical Properties and Identification

Boc-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, where the alpha-amino group is reversibly protected by a tert-butoxycarbonyl (Boc) group. This protection is fundamental to its role in synthesis, preventing unwanted side reactions at the amine terminus during carboxyl group activation and peptide bond formation.[1][2] The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][3][4][5] |

| Molecular Weight | 265.31 g/mol | [1][4][6] |

| CAS Number | 13734-34-4 | [1][3][6] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 85-88 °C | [5][6][7] |

| Optical Rotation [α]²⁰/D | +25 ± 2° (c=1 in Ethanol) | [1][5] |

| Solubility | Soluble in methanol, DMF, CH₂Cl₂, NMP | [5] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoic acid | [3] |

Chemical Structure

The structure of Boc-L-phenylalanine incorporates the hydrophobic benzyl side chain of phenylalanine, a chiral center at the alpha-carbon, a free carboxylic acid for coupling reactions, and the acid-labile Boc protecting group.

Caption: Chemical structure of N-α-Boc-L-phenylalanine.

Synthesis Protocol: The Boc₂O Method

The most common and efficient synthesis of Boc-L-phenylalanine involves the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O). This is an electrophilic substitution on the nitrogen atom of the amino acid.

Causality of Experimental Choices:

-

Base (NaOH): L-phenylalanine's amino group is protonated at neutral pH. A base is required to deprotonate the ammonium group (-NH₃⁺) to the more nucleophilic free amine (-NH₂), which can then attack the electrophilic carbonyl of Boc₂O.

-

Solvent System (Water/tert-Butanol): A biphasic or co-solvent system is used because L-phenylalanine is soluble in water, while Boc₂O is an oil soluble in organic solvents like tert-butanol. This ensures all reactants are in the same phase to react.

-

Temperature (0 °C): The reaction is exothermic. Maintaining a low temperature controls the reaction rate, minimizes potential side reactions, and prevents the thermal degradation of Boc₂O.

-

Acidification (Citric Acid): After the reaction, the product exists as a carboxylate salt. Careful acidification with a weak acid like citric acid protonates the carboxylate, causing the neutral, less water-soluble Boc-L-phenylalanine to precipitate out of the aqueous solution for collection.

Caption: Workflow for the synthesis of Boc-L-phenylalanine.

Step-by-Step Methodology: [5]

-

Dissolve sodium hydroxide (4.4 g, 0.11 mol) in water (110 mL) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add L-phenylalanine (16.5 g, 0.1 mol) to the basic solution and stir until it is fully dissolved.

-

Add tert-butanol (75 mL) to the reaction mixture.

-

Over a period of 1 hour, add di-tert-butyl dicarbonate (Boc₂O) (22.3 g, 0.12 mol) portion-wise, ensuring the reaction temperature is maintained near 0 °C. A white precipitate may form.

-

Allow the reaction to stir for an additional 2-3 hours at room temperature. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully acidify the mixture to a pH of ~3 by the slow addition of a saturated citric acid solution.

-

The product, N-tert-butoxycarbonyl-L-phenylalanine, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under a vacuum to yield the final product.

Analytical Characterization and Quality Control

Ensuring the identity, chemical purity, and enantiomeric purity of Boc-L-phenylalanine is critical for its use in synthesis.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC) HPLC is the definitive method for assessing the purity of Boc-L-phenylalanine. Chiral HPLC is specifically required to confirm enantiomeric excess.[1]

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column for chemical purity; a chiral stationary phase column (e.g., Chiralpak) for enantiomeric purity.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is typical for reverse-phase analysis.

-

Detection: UV detection at 254 nm.

-

Validation: The sample should present a single major peak corresponding to the product. Purity should typically be ≥99% for use in pharmaceutical applications.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy Proton NMR confirms the chemical structure by identifying the protons in their specific chemical environments.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Expected Chemical Shifts (δ): [7]

-

~1.3-1.4 ppm: A sharp singlet integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl group.

-

~2.9-3.2 ppm: A pair of doublets of doublets, integrating to 2 protons, corresponding to the diastereotopic β-protons of the benzyl side chain.

-

~4.3-4.4 ppm: A multiplet integrating to 1 proton, representing the α-proton.

-

~7.2-7.3 ppm: A multiplet integrating to 5 protons, corresponding to the aromatic protons of the phenyl ring.

-

Variable: A broad singlet for the NH proton and another for the COOH proton, which may exchange with solvent.

-

Application in Peptide Synthesis and Deprotection Mechanism

The primary utility of Boc-L-phenylalanine is as a building block in Boc-chemistry SPPS.[2] The Boc group's stability to coupling conditions and lability to acid allows for the sequential and controlled elongation of a peptide chain.

Mechanism of Acid-Catalyzed Deprotection: The removal of the Boc group is a critical step and is typically achieved with a strong acid like trifluoroacetic acid (TFA).[2][4] The mechanism is an E1 elimination.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA. This makes the carbonyl carbon more electrophilic.

-

Carbocation Formation: The molecule fragments, leading to the formation of a resonance-stabilized carbamic acid and a highly stable tertiary carbocation (tert-butyl cation).

-

Elimination & Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine of the peptide. The tert-butyl cation is neutralized by eliminating a proton, forming isobutylene gas.

This selective and high-yield reaction is foundational to Boc-based peptide synthesis.

Caption: Logical workflow of Boc group deprotection using TFA.

Step-by-Step Deprotection Protocol (SPPS Context):

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.

-

Filter the resin and wash thoroughly with DCM to remove residual acid and byproducts.

-

Neutralize the resulting ammonium salt on the resin with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM, to prepare the free amine for the next coupling step.

Conclusion

N-α-Boc-L-phenylalanine is more than a simple derivative; it is an enabling tool for chemical innovation. Its well-defined physicochemical properties, straightforward synthesis, and robust performance in protecting group chemistry have solidified its role as an indispensable reagent. For scientists in peptide chemistry and drug discovery, a thorough understanding of its characteristics and handling is fundamental to achieving reliable and reproducible synthetic outcomes.

References

-

Chemsrc. (2025). Boc-L-phenylalanine(CAS#:13734-34-4). Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). N-(Tert-butoxycarbonyl)-L-phenylalanine methyl ester - Spectrum. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77857, L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 6. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

role of Boc-L-phenylalanine in drug discovery

The Strategic Role of Boc-L-Phenylalanine in Modern Drug Discovery: From Solid-Phase Synthesis to Peptidomimetics

Executive Summary

In the high-stakes arena of drug discovery, Boc-L-phenylalanine (N-tert-Butoxycarbonyl-L-phenylalanine) serves as a critical chemical scaffold.[1] While often overshadowed by the more modern Fmoc methodology in academic settings, Boc chemistry remains a cornerstone in industrial-scale peptide manufacturing and the synthesis of complex peptidomimetics. Its unique acid-labile protection profile allows for the synthesis of "difficult sequences" prone to aggregation, and it acts as a vital chiral building block for HIV protease inhibitors, anticancer agents (e.g., Melflufen), and kappa-opioid receptor agonists (e.g., Difelikefalin).

This technical guide dissects the utility of Boc-L-phenylalanine, providing validated protocols, mechanistic insights, and structural visualizations for researchers optimizing their synthetic pathways.

Part 1: The Chemical Architect – Properties & Synthesis[2]

Boc-L-phenylalanine is the protected derivative of the proteinogenic amino acid L-phenylalanine. The tert-butyloxycarbonyl (Boc) group protects the

Physicochemical Profile

| Property | Specification | Relevance to Drug Discovery |

| CAS Number | 13734-34-4 | Universal identifier for regulatory filing. |

| Molecular Weight | 265.31 g/mol | Essential for stoichiometric calculations. |

| Solubility | DCM, DMF, MeOH, EtOH | High solubility in DCM is critical for Boc-SPPS coupling efficiency. |

| Melting Point | 85–88 °C | Sharp melting point indicates high enantiomeric purity. |

| Chirality | L-isomer ( | Maintains biological recognition in receptor binding pockets. |

| Stability | Stable to base; Labile to acid | Allows orthogonal protection strategies with benzyl-based side chains. |

Industrial Synthesis of the Building Block

To ensure high enantiomeric excess (

Mechanism: The base (NaOH or TEA) deprotonates the amine, which then attacks the carbonyl of

Part 2: The Engine of Discovery – Boc-SPPS Methodology

Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry is the primary application of this compound.[2] Unlike Fmoc chemistry, which relies on base-labile deprotection, Boc chemistry utilizes an acid-labile group removed by Trifluoroacetic Acid (TFA).

Why Choose Boc over Fmoc?

While Fmoc is safer (avoiding HF cleavage), Boc offers distinct technical advantages for specific drug candidates:

-

Aggregation Suppression: The removal of the Boc group with TFA generates a protonated

-ammonium species ( -

Base Stability: Ideal for synthesizing peptides containing base-sensitive moieties (e.g., depsipeptides or specific unnatural amino acids) that would degrade during Fmoc's piperidine treatment.

The Boc-SPPS Cycle (Visualization)

Caption: The Boc-SPPS cycle. Note the intermediate ammonium salt generation, which disrupts aggregation.

Part 3: Case Studies in Drug Development

Boc-L-phenylalanine is not just a reagent; it is a structural determinant in approved therapeutics.

Melflufen (Pepaxto®) – Anticancer Conjugate

Therapeutic Area: Multiple Myeloma Mechanism: Melflufen is a lipophilic peptide-drug conjugate that rapidly delivers an alkylating agent into tumor cells. Role of Boc-L-Phe: The synthesis of Melflufen involves the coupling of 4-fluoro-L-phenylalanine ethyl ester with Boc-4-nitro-L-phenylalanine .[3]

-

Significance: The Boc group protects the amine during the coupling to the fluorinated phenylalanine derivative. Subsequent steps involve nitro reduction and alkylation, demonstrating the Boc group's stability against catalytic hydrogenation conditions (unlike Cbz) and mild basic workups.

Difelikefalin (Korsuva™) – Kappa Opioid Agonist

Therapeutic Area: Pruritus (Chronic Kidney Disease) Mechanism: A peripherally restricted kappa-opioid receptor agonist. Role of Boc-L-Phe: Difelikefalin is a tetrapeptide derivative containing D-amino acids. However, the optimization libraries often utilize L-phenylalanine scans. Industrial synthesis of such peptide APIs frequently employs hybrid Boc/Fmoc strategies or full Boc strategies to manage the solubility of the hydrophobic D-Phe-D-Phe motifs.

HIV Protease Inhibitors

Early HIV protease inhibitors (e.g., Saquinavir) were designed based on the transition state of the phenylalanine-proline cleavage site. Boc-L-phenylalanine served as the starting material for the synthesis of hydroxyethylamine isosteres , the non-cleavable core that mimics the transition state, effectively jamming the viral protease.

Part 4: Validated Experimental Protocols

Warning: These protocols involve hazardous chemicals (TFA, DCC). Work in a fume hood with appropriate PPE.

Protocol A: Standard Boc Deprotection & Coupling (Manual)

1. Deprotection (Removal of Boc Group):

-

Wash resin with DCM (

min). -

Treat resin with 50% TFA in DCM (v/v) for 2 minutes (pre-wash).

-

Treat resin with 50% TFA in DCM for 20 minutes (reaction).

-

Wash with DCM (

min). Note: The amine is now a TFA salt.[4]

2. Neutralization:

-

Treat resin with 5% Diisopropylethylamine (DIEA) in DCM (

min). -

Wash with DCM (

min). Note: The amine is now a free base.

3. Activation & Coupling:

-

Reagents: Boc-L-Phenylalanine (3 eq), HBTU (2.85 eq), DIEA (6 eq).

-

Solvent: DMF (Dimethylformamide).[5]

-

Dissolve Boc-L-Phe and HBTU in minimal DMF.

-

Add DIEA to the amino acid solution (activates the carboxylate).

-

Immediately add the activated solution to the resin.

-

Shake at room temperature for 45–60 minutes.

-

Kaiser Test: Verify coupling completion (Negative = Yellow beads; Positive = Blue beads).

Protocol B: Synthesis of Melflufen Precursor (Simplified)

Caption: Synthetic pathway for Melflufen precursor utilizing Boc-protection stability during hydrogenation.

References

-

Merrifield, R. B. (1963).[4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Chauhan, D., et al. (2013). In vitro and in vivo antitumor activity of a novel alkylating agent, melphalan-flufenamide, against multiple myeloma cells. Clinical Cancer Research, 19(11), 3019-3031. Link

-

Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 18(1), 18.1.1-18.1.13. Link

-

FDA Access Data. (2021). Pepaxto (melphalan flufenamide) Prescribing Information. Link

Sources

An In-depth Technical Guide to the Antibacterial Activity of Boc-Protected Dipeptides

Foreword: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health. The efficacy of conventional antibiotics is waning, creating an urgent need for innovative therapeutic strategies. Among the most promising avenues of research are antimicrobial peptides (AMPs), which are key components of the innate immune system in a vast range of organisms.[1][2][3][4] While much research has focused on larger, cationic peptides, a compelling and less-explored subclass is emerging: short, N-terminally protected dipeptides.

This guide provides a comprehensive technical exploration of tert-Butyloxycarbonyl (Boc)-protected dipeptides as antibacterial agents. Research has indicated that these simple, modifiable molecules can exhibit potent, broad-spectrum antibacterial activity, representing a significant potential breakthrough in the fight against bacterial resistance.[5] We will delve into the rationale behind their design, their synthesis, mechanisms of action, and the critical experimental workflows required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this unique chemical scaffold.

The Strategic Synthesis of Boc-Protected Dipeptides

The synthesis of a dipeptide requires the precise formation of an amide (peptide) bond between two amino acids. To prevent unwanted side reactions, such as self-polymerization, protecting groups are essential.[6] The Boc group is a cornerstone of peptide chemistry, valued for its stability under various coupling conditions and its facile removal under moderately acidic conditions, which preserves the integrity of other sensitive functionalities within the molecule.[7][8]

Rationale for Boc Protection in Antibacterial Dipeptides

The choice of the Boc group is not merely a synthetic convenience; it is a critical determinant of the dipeptide's biological activity. The bulky and hydrophobic tert-butyl group significantly alters the physicochemical properties of the dipeptide. This modification:

-

Increases Hydrophobicity: Enhancing the molecule's ability to interact with and partition into the lipid bilayer of bacterial membranes.

-

Neutralizes N-terminal Charge: Creating a neutral or near-neutral molecule, which influences the mechanism of membrane interaction compared to traditional cationic AMPs.

-

Promotes Self-Assembly: The Boc group can drive the self-association of dipeptides into supramolecular nanostructures, which has been shown to be a key factor in their antibacterial efficacy.[5]

General Synthesis Workflow

The synthesis is a logical, multi-step process that builds the dipeptide while controlling reactivity at each stage. The core sequence involves N-terminal protection of the first amino acid, activation of its C-terminus, coupling with a second C-terminus-protected amino acid, and subsequent purification.

Caption: General workflow for the synthesis of Boc-protected dipeptides.

Experimental Protocol: Synthesis of Boc-Phe-Tyr-OMe

This protocol provides a representative method for synthesizing a Boc-protected dipeptide using isobutylchloroformate (IBCF) as a coupling agent.[9]

Materials:

-

Boc-L-Phenylalanine (Boc-Phe-OH)

-

L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe·HCl)

-

N-Methylmorpholine (NMM)

-

Isobutylchloroformate (IBCF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer, round-bottom flasks, separatory funnel, rotary evaporator

Procedure:

-

Activation of Boc-Phe-OH:

-

Dissolve Boc-Phe-OH (1 equivalent) in anhydrous THF in a round-bottom flask cooled to -15°C in an ice-salt bath.

-

Add N-Methylmorpholine (NMM) (1 equivalent) dropwise while stirring. The solution should remain clear.

-

Slowly add Isobutylchloroformate (IBCF) (1 equivalent) dropwise. A white precipitate (NMM·HCl) will form.

-

Allow the activation reaction to proceed for 10-15 minutes at -15°C. This forms the mixed anhydride, which is highly reactive. The timing is critical to prevent side reactions.

-

-

Preparation of H-Tyr-OMe:

-

In a separate flask, suspend H-Tyr-OMe·HCl (1 equivalent) in THF.

-

Add NMM (1 equivalent) to neutralize the hydrochloride salt, liberating the free amine. Stir for 10 minutes at room temperature.

-

-

Coupling Reaction:

-

Filter the activated mixed anhydride solution from Step 1 directly into the H-Tyr-OMe solution from Step 2.

-

Rinse the first flask with a small amount of THF and add it to the reaction mixture to ensure complete transfer.

-

Allow the reaction mixture to stir at -15°C for 1 hour, then let it warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1N HCl (to remove excess NMM)

-

Saturated NaHCO₃ solution (to remove unreacted Boc-Phe-OH)

-

Brine (to remove residual salts)

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude dipeptide using column chromatography (silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure Boc-Phe-Tyr-OMe.

-

Unraveling the Mechanism of Action

Unlike many conventional antibiotics that inhibit specific enzymatic pathways, the primary target of many AMPs, including Boc-protected dipeptides, is the bacterial membrane.[1][10] This direct, physical mechanism of action is a key reason why the development of resistance is less likely.

The Central Role of Membrane Disruption

The fundamental principle behind the antibacterial activity is the selective disruption of the bacterial cell envelope. This selectivity arises from the distinct lipid compositions of bacterial versus mammalian cell membranes. Bacterial membranes are rich in negatively charged phospholipids (e.g., phosphatidylglycerol), creating an electrostatic attraction for positively charged molecules.[11] However, for neutral Boc-dipeptides, the interaction is driven primarily by hydrophobic forces and the ability to disrupt the lipid packing order.

Studies on Boc-protected phenylalanine- and tryptophan-based dipeptides have confirmed that their mechanism involves permeabilization of both the outer and inner bacterial membranes.[5] This leads to a loss of membrane potential, leakage of essential cytoplasmic contents, and ultimately, cell death.

Self-Assembly into Supramolecular Structures

A fascinating aspect of these molecules is their ability to self-assemble into well-defined nanostructures, such as fibrils and spheres, in aqueous environments.[5] This process is driven by a combination of hydrogen bonding between peptide backbones and hydrophobic interactions involving the Boc groups and amino acid side chains. It is hypothesized that these self-assembled structures act as "molecular drills" or "carpets" that destabilize and create pores in the bacterial membrane, a mechanism that is more disruptive than the action of individual molecules.[5][12]

Caption: Stepwise experimental workflow for evaluating Boc-dipeptides.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent. [13] Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Materials:

-

Sterile 96-well microtiter plates

-

Boc-dipeptide stock solution (e.g., in DMSO)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB), cation-adjusted [13]* Sterile saline or PBS

-

Spectrophotometer (for inoculum standardization)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick 3-5 bacterial colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Peptide Dilution:

-

Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

-

Prepare a 2X starting concentration of your peptide in MHB. Add 100 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (no peptide). Well 12 can be a sterility control (MHB only).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL, and the peptide concentrations are halved to their final 1X values.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration at which no visible growth (no turbidity) is observed.

-

Protocol: Membrane Permeabilization Assay

This assay uses a fluorescent dye that cannot cross intact membranes to quantify membrane damage. [10] Principle: Propidium iodide (PI) is a fluorescent intercalating agent that is impermeant to live cells. If the bacterial membrane is compromised by the dipeptide, PI enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Materials:

-

Bacterial culture in mid-log phase

-

Boc-dipeptide

-

Propidium iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader (Excitation ~535 nm, Emission ~617 nm)

-

Triton X-100 (positive control for complete lysis)

Procedure:

-

Cell Preparation:

-

Grow bacteria to mid-log phase.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to an optical density (OD₆₀₀) of ~0.2.

-

-

Assay Setup:

-

In a black 96-well plate, add 50 µL of the bacterial suspension to each well.

-

Add 5 µL of PI stock solution to each well to a final concentration of ~10 µM.

-

Add 45 µL of the Boc-dipeptide at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Include a negative control (PBS only) and a positive control (Triton X-100 at 0.1%).

-

-

Measurement:

-

Immediately place the plate in a fluorescence reader.

-

Measure the fluorescence intensity kinetically over a period of 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. A rapid increase in fluorescence in the peptide-treated wells compared to the negative control indicates membrane permeabilization.

-

Future Horizons and Concluding Remarks

The study of Boc-protected dipeptides as antibacterial agents is a field ripe with opportunity. While initial findings are highly encouraging, significant work remains.

Future Directions:

-

Library Screening: High-throughput synthesis and screening of diverse dipeptide libraries are needed to expand the SAR knowledge base and identify candidates with improved potency and broader spectrums of activity. [14][15]* Anti-Biofilm Potential: Bacterial biofilms are a major clinical challenge. The ability of these dipeptides to disrupt biofilms, as suggested in initial studies, warrants extensive investigation. [5]* Computational Design: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict peptide-membrane interactions and guide the rational design of next-generation candidates. [16]* In Vivo Evaluation: Promising lead compounds must be advanced into animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

-

Bari, F., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. Available at: [Link]

-

Kaur, J., et al. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. Available at: [Link]

-

Hussain, S., et al. (2022). Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques. MDPI. Available at: [Link]

-

Bolduc, G. (2020). Antibacterial Drugs and their Modes of Action Video. YouTube. Available at: [Link]

-

Organic Mechanisms. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Study.com. (n.d.). Antimicrobial Peptides: Definition and Use Against Microbes. Study.com. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Stano, A., et al. (2022). Antimicrobial and Antioxidative Activity of Newly Synthesized Peptides Absorbed into Bacterial Cellulose Carrier against Acne vulgaris. MDPI. Available at: [Link]

-

Kaur, J., et al. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. ResearchGate. Available at: [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

-

Patel, M., et al. (2020). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. Available at: [Link]

-

Boparai, J. K., & Sharma, P. K. (2022). Antimicrobial Peptides: Mechanisms of Action, Antimicrobial Effects and Clinical Applications. PMC - NIH. Available at: [Link]

-

Di Lodovico, S., et al. (2023). Structure–activity relationships of antibacterial peptides. PMC - NIH. Available at: [Link]

-

Haney, E. F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry. Available at: [Link]

-

Hansford, K. A., et al. (2024). Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. ACS Central Science. Available at: [Link]

-

Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. PMC. Available at: [Link]

-

Wang, C., et al. (2023). Identification, Screening and Antibacterial Mechanism Analysis of Novel Antimicrobial Peptides from Sturgeon (Acipenser ruthenus) Spermary. MDPI. Available at: [Link]

-

Ortiz, C., et al. (2021). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. MDPI. Available at: [Link]

-

Carmona, G., et al. (2022). High-Throughput Screening Identifies Synthetic Peptides with Antibacterial Activity against Mycobacterium abscessus and Serum Stability. ACS Omega. Available at: [Link]

-

Di Lodovico, S., et al. (2023). Structure-activity relationships of antibacterial peptides. PubMed. Available at: [Link]

-

Fjell, C. D., et al. (2012). Use of Peptide Libraries for Identification and Optimization of Novel Antimicrobial Peptides. ResearchGate. Available at: [Link]

-

Mishra, B., & Wang, G. (2017). Antimicrobial Peptides: Methods and Protocols. ResearchGate. Available at: [Link]

-

Tam, J. P., & Merrifield, R. B. (1985). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

-

Di Lodovico, S., et al. (2023). Structure–activity relationships of antibacterial peptides. ResearchGate. Available at: [Link]

-

Hilpert, K., et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. ACS Infectious Diseases. Available at: [Link]

-

Bailey, S. K., & Silhavy, T. J. (2021). Using display technologies to identify macrocyclic peptide antibiotics. PMC - NIH. Available at: [Link]

-

Lei, J., et al. (2019). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology. Available at: [Link]

-

Li, C., et al. (2021). A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides. MDPI. Available at: [Link]

Sources

- 1. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 10. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 11. study.com [study.com]

- 12. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]

- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Boc-L-phenylalanine: A Cornerstone Building Block for Novel Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-L-phenylalanine in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutics. Among the vast arsenal of chiral synthons, N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-phenylalanine) has emerged as a uniquely versatile and indispensable tool. Its prevalence extends far beyond its fundamental role in peptide synthesis, encompassing applications as a chiral auxiliary, a scaffold for peptidomimetics, and a precursor to complex heterocyclic systems.

This guide provides an in-depth technical analysis of Boc-L-phenylalanine, moving beyond simple protocols to explore the underlying chemical principles and strategic considerations that empower researchers to leverage its full potential. We will dissect the causality behind experimental choices, from the selection of coupling reagents to the nuances of stereoselective transformations, offering a field-proven perspective for drug development professionals. The core philosophy of this document is to present each protocol as a self-validating system, grounded in authoritative literature and robust mechanistic understanding.

The hydrophobic and aromatic nature of the phenylalanine side chain, combined with the steric and electronic properties of the Boc protecting group, creates a building block that is stable, highly soluble in common organic solvents, and primed for a multitude of chemical transformations.[1][2] Its incorporation into a peptide sequence or small molecule can significantly influence molecular recognition, membrane permeability, and metabolic stability, making it a key modulator of pharmacokinetic and pharmacodynamic properties.[1] This guide will serve as a comprehensive resource for harnessing these properties in the rational design of next-generation therapeutics.

Physicochemical and Structural Properties: The Foundation of Versatility

A thorough understanding of the physical and chemical properties of Boc-L-phenylalanine is essential for its effective application. The tert-butoxycarbonyl (Boc) group is not merely a placeholder; it fundamentally alters the reactivity and handling characteristics of the parent amino acid, L-phenylalanine.[3] It transforms the nucleophilic amino group into a carbamate, rendering it unreactive to electrophiles and acylation conditions, which is the cornerstone of its utility in stepwise peptide synthesis.[4]

| Property | Value | Source |

| CAS Number | 13734-34-4 | [1] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1][5] |

| Molecular Weight | 265.31 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 80 - 90 °C | [1] |

| Optical Rotation | [α]D²⁰ = +25 ± 2º (c=1 in EtOH) | [1] |

| Solubility | Soluble in DCM, DMF, NMP, Ethyl Acetate | [2] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

The Boc group's defining characteristic is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to a wide range of other reagents, including bases and nucleophiles used in peptide synthesis.[1][6] This orthogonal stability is the linchpin of the Boc-based strategy for solid-phase peptide synthesis (SPPS).

Sources

Navigating the Proteome with Deuterium: A Technical Guide to the Application of Deuterium-Labeled Boc-L-Phenylalanine in Metabolic Studies

Introduction: The Power of "Heavy" Amino Acids in Unraveling Cellular Dynamics

In the intricate landscape of cellular biology, understanding the dynamic nature of the proteome and metabolic pathways is paramount to deciphering health and disease. Stable isotope labeling has emerged as a cornerstone technology for these investigations, allowing researchers to trace the fate of molecules and quantify changes in their abundance with remarkable precision. While isotopes like 13C and 15N are commonly employed, deuterium (2H), a stable isotope of hydrogen, offers a unique and cost-effective alternative for metabolic labeling.

This technical guide provides an in-depth exploration of the use of deuterium-labeled Boc-L-phenylalanine as a versatile tool in metabolic studies. We will delve into the rationale behind its application, from its synthesis and incorporation into the proteome to its analysis by mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling to gain deeper insights into cellular function. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research endeavors.

The Strategic Advantage of Deuterium-Labeled Phenylalanine

Phenylalanine is an essential amino acid, meaning that most mammalian cells cannot synthesize it de novo and must acquire it from the culture medium. This characteristic makes it an excellent candidate for metabolic labeling, as its incorporation into newly synthesized proteins can be precisely controlled. The use of a deuterated version of phenylalanine provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for the differentiation between pre-existing ("light") and newly synthesized ("heavy") proteins.

The tert-butyloxycarbonyl (Boc) protecting group is frequently used in peptide synthesis and for the preparation of amino acid derivatives. The Boc-protected form of L-phenylalanine can be a convenient precursor for various applications.

Synthesis and Characterization of Deuterium-Labeled Boc-L-Phenylalanine

The synthesis of deuterium-labeled compounds can be achieved through chemical synthesis or biosynthesis. For Boc-L-phenylalanine, chemical synthesis is the more common route, often involving the introduction of deuterium atoms through hydrogenation or halogenation reactions. The synthesis of N-Boc-L-phenylalanine from L-phenylalanine is a well-established procedure.

A common approach for preparing deuterated aromatic compounds involves precursor molecules that can be catalytically deuterated. For instance, starting with a halogenated phenylalanine derivative allows for the substitution with deuterium gas. The number of deuterium atoms incorporated (e.g., d5 on the phenyl ring or d8 including the side chain) can be controlled by the choice of starting material and reaction conditions.

Table 1: Common Isotopologues of Deuterium-Labeled L-Phenylalanine

| Isotopologue | Common Name | Mass Shift (Da) | Typical Application |

| L-Phenylalanine-d5 | Phe-d5 | +5 | Quantitative proteomics, metabolic flux analysis |

| L-Phenylalanine-d8 | Phe-d8 | +8 | Quantitative proteomics, studies requiring a larger mass shift |

Purification and Quality Control:

Following synthesis, purification is critical to ensure the isotopic and chemical purity of the labeled amino acid. This is typically achieved through techniques like column chromatography. The final product should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the positions and extent of deuterium incorporation.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

Application in Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes. It relies on the metabolic incorporation of "heavy" amino acids into proteins, allowing for the direct comparison of protein abundance between different cell populations. While 13C- and 15N-labeled arginine and lysine are the most commonly used amino acids in SILAC, deuterium-labeled amino acids like phenylalanine can also be employed.

Experimental Workflow for SILAC using Deuterium-Labeled Boc-L-Phenylalanine

The workflow involves an adaptation phase and an experimental phase.

Methodological & Application

Application Notes and Protocols: Solid-Phase Peptide Synthesis Using Boc-L-Phenylalanine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Bedrock of Peptide Synthesis - The Boc Strategy

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, transformed the landscape of peptide and protein science.[1] By anchoring the initial amino acid to an insoluble polymer resin, SPPS allows for the stepwise elongation of the peptide chain with simple filtration and washing steps to remove excess reagents and byproducts.[1][2][3][4] This circumvents the laborious purification of intermediates often encountered in solution-phase synthesis.[1][5]

The selection of protecting groups is paramount to the success of SPPS. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, pioneered by Merrifield, utilizes the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable, benzyl-based groups for side-chain protection.[1][2] While not a truly orthogonal system as both types of protecting groups are removed by acid, the difference in acid lability allows for selective deprotection.[1][2] Phenylalanine, an aromatic amino acid, is a common constituent of bioactive peptides and its incorporation using the Boc strategy is a fundamental technique for any researcher in the field.

This guide provides a detailed protocol for the incorporation of Boc-L-phenylalanine into a growing peptide chain on a solid support, delving into the rationale behind each step to empower researchers with the knowledge to troubleshoot and adapt the methodology for their specific needs.

Principle of the Method: A Cycle of Deprotection, Neutralization, and Coupling

The Boc-SPPS workflow is a cyclical process involving three key steps for each amino acid addition:

-

Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide, typically with trifluoroacetic acid (TFA), to expose a free amine.[2][6]

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to generate the reactive free amine necessary for coupling.[1][2]

-

Coupling: The carboxylic acid of the incoming Boc-L-phenylalanine is activated by a coupling reagent and reacts with the free amine on the peptide-resin to form a new peptide bond.[2]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of any side-chain protecting groups.[2]

Visualizing the Boc-SPPS Workflow for Phenylalanine Incorporation

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chempep.com [chempep.com]

Application Notes and Protocols: Standard Procedure for Boc Deprotection of Phenylalanine with Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amine Deprotection in Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical development, due to its stability under a wide range of conditions and its facile, selective removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection, offering a clean and efficient method to liberate the amine functionality for subsequent reactions, such as peptide bond formation.[3] This document provides a detailed guide to the standard procedure for the Boc deprotection of phenylalanine, a common amino acid in many therapeutic peptides and small molecule drugs. We will delve into the underlying mechanism, provide a robust, step-by-step protocol, discuss critical experimental considerations, and outline essential safety precautions.

The Chemistry of Boc Deprotection: A Mechanistic Overview

The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed elimination mechanism. The strong acidity of TFA protonates the carbonyl oxygen of the Boc group, rendering the carbamate more susceptible to cleavage. This is followed by the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.

The generation of the highly reactive tert-butyl cation is a critical aspect of this reaction, as it can lead to unwanted side reactions.[1][4] This electrophilic species can alkylate nucleophilic residues, particularly the electron-rich aromatic side chain of phenylalanine, leading to the formation of tert-butylated byproducts.[5] To mitigate this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[4][5][6]

Caption: Mechanism of TFA-mediated Boc deprotection of Phenylalanine.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure for the Boc deprotection of phenylalanine. Researchers should optimize reaction times and scavenger choice based on the specific substrate and scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Boc-L-Phenylalanine | Synthesis Grade | e.g., Sigma-Aldrich, Bachem | Ensure dryness before use. |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | e.g., Sigma-Aldrich, Acros | Handle in a fume hood with appropriate PPE.[7][8] |

| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich, Fisher | Use a dry, inert solvent. |

| Diethyl ether | Anhydrous | e.g., Sigma-Aldrich, Fisher | For precipitation of the product. |

| Scavenger (optional) | See table below | e.g., Sigma-Aldrich | Choice depends on substrate. |

Recommended Scavengers

| Scavenger | Concentration (v/v) | Purpose | Reference |

| Triisopropylsilane (TIS) | 2-5% | Reduces tert-butyl cation and other cationic species. | [9] |

| Water | 2-5% | Acts as a proton source and can help hydrolyze intermediates. | [9] |

| Thioanisole | 2-5% | Traps tert-butyl cations, particularly useful for protecting Met and Cys residues. | [6][9] |

| Anisole | 5% | Prevents alkylation of tryptophan and other electron-rich rings. | [6] |

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-phenylalanine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of Scavengers (Optional): If using scavengers, add them to the solution at this stage and stir for a few minutes to ensure homogeneity.

-

Initiation of Deprotection: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), but this can be adjusted.[10] For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-50% in DCM) may be employed.[11][12]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation:

-

Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[14] It is often beneficial to co-evaporate with a solvent like toluene to azeotropically remove residual TFA.[15]

-

Precipitation: Dissolve the resulting oil or solid in a minimal amount of DCM and add it dropwise to a stirred solution of cold diethyl ether (typically 10-20 times the volume of the DCM).[14]

-

Filtration: The deprotected phenylalanine, as its TFA salt, will precipitate as a white solid.[10] Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.[14]

-

-

Neutralization (Optional): If the free amine is required, the TFA salt can be neutralized. This can be achieved by dissolving the salt in a suitable solvent and washing with a mild aqueous base such as saturated sodium bicarbonate solution.[10] Alternatively, for non-aqueous conditions, a solid-supported base like Amberlyst A-21 resin can be used.[10][16][17]

Caption: Experimental workflow for Boc deprotection of Phenylalanine.

Trustworthiness and Self-Validation

A successful Boc deprotection is characterized by the complete consumption of the starting material and the clean formation of the desired product. Here are key validation points:

-

TLC Analysis: Use a suitable solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane) to monitor the reaction. The product, being more polar, will have a lower Rf value than the starting material. Staining with ninhydrin can be used to visualize the primary amine of the deprotected product.

-

LC-MS Analysis: This is the most definitive method to confirm the identity of the product by its mass-to-charge ratio and to assess the purity of the crude material.

-

NMR Spectroscopy: ¹H NMR of the purified product will show the disappearance of the characteristic tert-butyl singlet peak (around 1.4 ppm) from the Boc group and the appearance of the signals corresponding to the free amino acid.

Safety and Handling

Trifluoroacetic acid is a corrosive and toxic substance that requires careful handling in a well-ventilated chemical fume hood.[7][18] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[8] In case of skin contact, immediately wash the affected area with copious amounts of water.[8] Dispose of TFA-containing waste according to institutional guidelines.[19]

Conclusion

The TFA-mediated deprotection of Boc-phenylalanine is a fundamental and robust transformation in modern synthetic chemistry. By understanding the underlying mechanism, carefully selecting reagents and conditions, and adhering to strict safety protocols, researchers can reliably and efficiently generate the free amine for subsequent synthetic steps. The protocol and insights provided herein serve as a comprehensive guide for scientists in academic and industrial settings, enabling the successful application of this critical reaction in their research and development endeavors.

References

-

Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022-12-14). Retrieved from [Link]

-

Boc deprotection of [[921|BocPhePheOEt]] - ChemSpider Synthetic Pages. (2020-05-04). Retrieved from [Link]

-

TFA Deprotection Definition - Organic Chemistry Key Term - Fiveable. Retrieved from [Link]

-

Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. (2006-08-01). Retrieved from [Link]

-

BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023-07-04). Retrieved from [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (2023-01-20). Retrieved from [Link]

-

2 Trifluoroacetic Acid TFA 7 US en Sds | PDF | Dangerous Goods - Scribd. Retrieved from [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed. (2023-09-18). Retrieved from [Link]

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (2013-03-15). Retrieved from [Link]

-

How can I remove TFA in a product? - ResearchGate. (2012-11-05). Retrieved from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Retrieved from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27). Retrieved from [Link]

-

How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013-01-14). Retrieved from [Link]

-

Amino Acid Sidechain Deprotection - Aapptec Peptides. Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). Retrieved from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024-04-25). Retrieved from [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Retrieved from [Link]

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Retrieved from [Link]

-

Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015-10-28). Retrieved from [Link]

-

Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. Retrieved from [Link]

Sources

- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. fiveable.me [fiveable.me]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. rsc.org [rsc.org]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Navigating Peptide Synthesis: A Comparative Analysis of Manual and Automated Boc-SPPS Workflows

An Application Note and Protocol Guide

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry remains a cornerstone of peptide and protein engineering for both basic research and therapeutic development. The choice between a manual and an automated approach to Boc-SPPS is a critical decision point, governed by factors such as throughput requirements, peptide complexity, process control, and resource allocation. This application note provides a detailed comparative analysis of manual and automated Boc-SPPS workflows. We dissect the underlying chemical principles, offer step-by-step protocols for both methodologies, and present a data-driven comparison to guide researchers and drug development professionals in selecting the optimal synthesis strategy.

Introduction: The Enduring Relevance of Boc-SPPS

Boc-SPPS, first introduced by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the iterative addition of N-terminally protected amino acids. Excess reagents and by-products are simply washed away, dramatically simplifying the purification process at each step. The Boc protecting group is removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while the peptide-resin linkage and acid-labile side-chain protecting groups remain stable. This orthogonality is a key principle of the strategy.

While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry has gained widespread adoption, particularly in academic settings, Boc chemistry offers distinct advantages, especially for the synthesis of complex, long, or aggregation-prone peptides. These advantages include:

-

Reduced Aggregation: The repeated acidic conditions used for Boc removal help to solvate and disrupt inter-chain hydrogen bonding, which can mitigate on-resin aggregation.

-

Superior for Specific Residues: Boc chemistry is often preferred for synthesizing peptides rich in arginine, as the tosyl (Tos) or 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) side-chain protecting groups are highly stable and prevent side reactions.

-

Cost-Effectiveness: For large-scale synthesis, the reagents used in Boc chemistry can be more economical than their Fmoc counterparts.

This guide will explore the practical execution of Boc-SPPS, comparing the hands-on, adaptable nature of manual synthesis with the high-throughput, reproducible power of automation.

The Core Boc-SPPS Cycle: A Mechanistic Overview

Regardless of the workflow (manual or automated), the Boc-SPPS process is cyclical, involving a series of fundamental chemical steps to add each amino acid to the growing peptide chain. Understanding the "why" behind each step is crucial for troubleshooting and optimization.

Diagram 1: The Boc-SPPS Chemical Cycle

Caption: The core chemical cycle of Boc-SPPS.

Manual Boc-SPPS Workflow: Precision and Flexibility

Manual synthesis offers unparalleled control and is an excellent choice for optimizing protocols, synthesizing unique peptides, or for laboratories where capital investment in automation is not feasible. The researcher is intimately involved in every wash, reagent addition, and monitoring step, which provides a deep understanding of the synthesis process.

Core Principles of Manual Synthesis

The hallmark of manual SPPS is the use of a specialized reaction vessel, typically a glass vessel with a fritted disc, which allows for reagents to be added and removed via vacuum filtration without loss of the resin-bound peptide.

Trustworthiness through In-Process Monitoring: A key advantage of the manual approach is the ability to perform qualitative tests, such as the Kaiser test (ninhydrin test), after the coupling step. This test detects the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction, while a positive result (blue/purple beads) signals that the reaction is incomplete and requires a second coupling or a capping step to terminate the unreacted chains. This immediate feedback is crucial for ensuring the fidelity of the final peptide.

Detailed Protocol: Manual Synthesis of a Model Peptide (e.g., Ala-Leu-Gly)

Materials:

-

Merrifield resin pre-loaded with Boc-Gly

-

Boc-Leu-OH, Boc-Ala-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Isopropyl Alcohol (IPA)

-

Acetic Anhydride (for capping)

-

SPPS reaction vessel with stopcock and fritted disc

-

Shaker or vortex mixer

Protocol:

-

Resin Swelling (30 min):

-

Add 1g of Boc-Gly-Merrifield resin to the reaction vessel.

-

Add 10 mL of DCM.

-

Swell the resin for 30 minutes on a shaker.

-

Drain the DCM via vacuum.

-

-

Cycle 1: Coupling Leucine

-

Deprotection (2 + 20 min):

-

Wash the resin with 10 mL of DCM (2x).

-

Add a solution of 50% TFA in DCM (10 mL). Agitate for 2 minutes and drain.

-

Add a fresh 10 mL of 50% TFA in DCM. Agitate for 20 minutes.

-

Drain the solution.

-

-

Washing (5 x 1 min):

-

Wash the resin with 10 mL of DCM (3x).

-

Wash with 10 mL of IPA (1x).

-

Wash with 10 mL of DCM (1x).

-

-

Neutralization (2 x 2 min):

-

Add a solution of 10% DIEA in DCM (10 mL). Agitate for 2 minutes and drain. Repeat once.

-

-

Washing (3 x 1 min):

-

Wash the resin with 10 mL of DCM (3x).

-

-

Coupling (2 hours):

-

In a separate vial, dissolve Boc-Leu-OH (3 eq) and HOBt (3 eq) in DMF. Add HBTU (3 eq) and allow to pre-activate for 2-3 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

-

Monitoring & Capping (if necessary):

-

Take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test.

-

If the test is positive, either re-couple or proceed to capping by adding a solution of 10% Acetic Anhydride in DCM for 20 minutes.

-

-

-

Cycle 2: Coupling Alanine

-

Repeat the deprotection, washing, neutralization, and coupling steps from Cycle 1, using Boc-Ala-OH.

-

-

Final Deprotection & Cleavage:

-

After the final coupling and washing, the N-terminal Boc group is removed as described above.

-

The peptide is then cleaved from the resin using a strong acid cocktail, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes the side-chain protecting groups. (Note: HF cleavage requires specialized equipment and extreme caution).

-

Automated Boc-SPPS Workflow: Reproducibility and Throughput

Automated peptide synthesizers translate the steps of the manual workflow into a programmable, hands-off process. These instruments use a series of valves and pumps to deliver precise volumes of reagents to a reaction vessel at specified times. This approach excels in synthesizing large numbers of peptides or very long sequences where manual intervention would be tedious and prone to error.

Core Principles of Automated Synthesis

The primary driver for automation is the elimination of manual variability and the ability to run synthesis cycles 24/7. Modern synthesizers incorporate features like nitrogen bubbling for mixing, pre-activation of amino acids, and programmable wash steps.

Trustworthiness through System Validation: In an automated system, trust is established not through in-process qualitative tests like the Kaiser test, but through rigorous system validation, precise reagent calibration, and the use of optimized, pre-programmed protocols. The assumption is that with high-quality reagents and a validated method, each coupling reaction will proceed to completion (>99.5%). Therefore, capping steps are often included by default in every cycle to terminate any potential failure sequences immediately.

Diagram 2: Manual vs. Automated Workflow Logic

Caption: Decision logic for manual vs. automated workflows.

Generic Protocol: Automated Synthesis

This protocol describes the logical flow programmed into a typical automated Boc-SPPS synthesizer. Specific parameters (volumes, times) will vary by instrument.

-

System Setup:

-

Load the reaction vessel with the appropriate starting resin.

-

Ensure all reagent bottles (Boc-amino acids, TFA, DIEA, activators, solvents) are full and correctly connected to the instrument's lines.

-

Prime all lines to remove air bubbles and ensure accurate delivery.

-

-

Sequence Programming:

-

Enter the desired peptide sequence into the instrument's control software.

-

Select a pre-optimized protocol for Boc chemistry. This protocol will define the duration and number of repetitions for each step.

-

-

Automated Execution (Per Cycle):

-

DCM Wash: The instrument performs a series of DCM washes.

-

Deprotection: The synthesizer delivers the TFA/DCM solution, allows it to react for the programmed time, and then drains it to waste. This is often a two-step process (e.g., 1 x 2 min, 1 x 20 min).

-

Wash Series: A programmed series of washes (e.g., DCM, IPA, DMF) is performed to remove residual TFA and prepare the resin for neutralization.

-

Neutralization: The DIEA/DCM solution is delivered and allowed to react.

-

Wash Series: The resin is washed again to remove excess DIEA.

-

Coupling: The instrument draws the specified Boc-amino acid, activator (e.g., HBTU/HOBt), and solvent, mixes them for pre-activation, and delivers the cocktail to the reaction vessel. The coupling reaction proceeds for a set time (e.g., 60-120 minutes).

-

Capping (Optional but Recommended): Many automated protocols include a mandatory capping step after coupling using acetic anhydride to terminate any unreacted chains.

-

Final Wash: The cycle concludes with a final wash series before beginning the deprotection step for the next amino acid.

-

-

Completion and Cleavage:

-

Once the sequence is complete, the synthesizer performs a final wash and presents the resin-bound peptide for manual cleavage and purification.

-

Comparative Analysis: Manual vs. Automated

The choice between these two workflows is a trade-off between several key performance indicators.

| Feature | Manual Boc-SPPS | Automated Boc-SPPS |

| Throughput | Low (Typically 1-2 peptides at a time) | High (Can synthesize multiple peptides in parallel or very long sequences serially) |

| Hands-on Time | High (Requires constant operator attention) | Low (Primarily setup and final cleavage) |

| Reproducibility | Operator-dependent; can have high variability | High; consistent reagent delivery and timing |

| Process Control | High (Allows for real-time monitoring and adjustments, e.g., Kaiser test) | Moderate (Relies on pre-validated protocols; in-process monitoring is limited) |

| Flexibility | Very High (Easy to change reagents, reaction times, or introduce special modifications mid-synthesis) | Low to Moderate (Protocol changes can be complex; optimized for standard routines) |

| Reagent Consumption | Can be higher due to larger wash volumes and potential for re-coupling steps | Generally more efficient and optimized for minimal waste |

| Initial Cost | Low (Requires basic laboratory glassware and a shaker) | High (Significant capital investment for the synthesizer) |

| Error Source | Human error (e.g., incorrect reagent addition, timing) | Mechanical/Software error (e.g., clogged lines, valve failure) |

Conclusion and Recommendations

The decision to implement a manual or an automated Boc-SPPS workflow is context-dependent.

-

Manual Boc-SPPS is the ideal choice for methods development, troubleshooting problematic sequences, synthesizing peptides with unusual modifications, and for educational purposes. Its flexibility and the direct feedback from in-process tests provide an invaluable level of control for complex or novel projects.

-

Automated Boc-SPPS is the undisputed champion for high-throughput applications, such as peptide library synthesis, routine production of well-characterized peptides, and the synthesis of very long peptide chains where manual fatigue would introduce a high risk of error. The reproducibility and 24/7 operational capacity of automated systems are essential in a drug discovery or core facility setting.

Ultimately, a well-equipped peptide synthesis laboratory may benefit from having both capabilities: using manual methods to develop and optimize the synthesis of a novel, complex peptide, and then transferring the validated protocol to an automated platform for scalable, reproducible production.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]

-

Stawikowski, M., & Fields, G. B. (2002). Introduction to Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link]

-

Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Application Notes and Protocols: Ensuring Complete Boc-L-phenylalanine Coupling in SPPS with the Kaiser Test

Introduction: The Critical Role of Coupling Verification in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high efficiency. The process, however, relies on the stepwise addition of amino acids, and the completeness of each coupling reaction is paramount to the successful synthesis of the target peptide. Incomplete coupling events lead to the formation of deletion sequences, which are often difficult to separate from the desired product, thereby reducing the overall yield and purity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing the Kaiser test, a highly sensitive colorimetric assay, to monitor the coupling efficiency of Boc-L-phenylalanine.

L-phenylalanine, with its bulky phenyl side chain, and the sterically demanding tert-butyloxycarbonyl (Boc) protecting group, can present challenges to achieving complete coupling, making in-process monitoring essential. The Kaiser test serves as a rapid and reliable qualitative method to detect the presence of free primary amines on the resin-bound peptide, providing a clear indication of whether the coupling reaction has proceeded to completion.

Theoretical Foundation: The Chemistry of the Kaiser Test

The Kaiser test is a chemical method for detecting primary amines.[1] The reaction's success hinges on the interaction between ninhydrin and a primary amine to produce a characteristic deep blue or purple chromophore known as Ruhemann's purple.[2][3] This process occurs in a two-step mechanism at an elevated temperature.

Initially, two molecules of ninhydrin react with the primary amine of the N-terminal amino acid. One molecule of ninhydrin is reduced and the amino acid is oxidatively deaminated and decarboxylated. The second ninhydrin molecule then condenses with the liberated ammonia and the reduced ninhydrin to form the intensely colored Ruhemann's purple dye.[4] A successful coupling reaction results in the absence of a free primary amine, and therefore, no color change is observed.

It is crucial to understand that the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal of proline, which yields a less intense reddish-brown color.[1][5]

Visualizing the Mechanism: Formation of Ruhemann's Purple

Caption: The reaction of a resin-bound primary amine with two equivalents of ninhydrin to form Ruhemann's purple.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. By including positive and negative controls, the researcher can be confident in the test results.

Reagent Preparation

Accurate preparation of the Kaiser test reagents is critical for reliable results. Prepare the following three solutions:[6]